molecular formula C11H17N5 B11887355 N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11887355
M. Wt: 219.29 g/mol
InChI Key: SABSZMWAVMHQAL-UHFFFAOYSA-N
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Description

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitutions, which confer distinct biological activities and pharmacokinetic properties. The butyl and dimethyl groups may enhance its lipophilicity and cellular uptake, making it a more effective kinase inhibitor compared to its analogs .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-butyl-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H17N5/c1-4-5-6-15(2)10-9-7-14-16(3)11(9)13-8-12-10/h7-8H,4-6H2,1-3H3

InChI Key

SABSZMWAVMHQAL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

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